An In-depth Technical Guide to the Physical Properties of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
An In-depth Technical Guide to the Physical Properties of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane (CAS Number: 2043-55-2). This document is intended to be a valuable resource for professionals in research and development who utilize or are considering the use of this fluorinated organic compound in their work.
Core Physical Properties
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane is a liquid at room temperature.[1] It is a dense, colorless to yellowish or pinkish liquid that is sensitive to light.[2] Key physical data are summarized in the table below.
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₆H₄F₉I | [1][3][4] | |
| Molecular Weight | 373.99 g/mol | [1][3][4] | |
| Appearance | Colorless, yellowish, or pinkish liquid | Sensitive to light | [2] |
| Density | 1.94 g/mL at 20 °C | [2] | |
| Boiling Point | 138 °C | One source reports -36.5°C, which is considered anomalous. | [2][5] |
| Melting Point | -25 °C | [2] | |
| Refractive Index | 1.370 at 20 °C | [2] | |
| Solubility | Insoluble in water | [2] | |
| Flash Point | Not applicable | [6] |
Synthesis and Experimental Protocols
General Synthesis Protocol via Telomerization
Fluorotelomer iodides, such as 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane, are typically synthesized through a free-radical mediated telomerization process. This process involves the reaction of a perfluoroalkyl iodide "telogen" with an unsaturated "taxogen," such as ethylene.
A generalized experimental protocol is as follows:
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Initiation: A free-radical initiator (e.g., a peroxide) is used to generate perfluoroalkyl radicals from a perfluoroalkyl iodide precursor.
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Propagation: The perfluoroalkyl radical adds across the double bond of ethylene. This is followed by the addition of more ethylene units (taxogen) to the growing radical chain.
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Chain Transfer: The growing radical chain abstracts an iodine atom from another perfluoroalkyl iodide molecule, yielding the final 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane product and a new perfluoroalkyl radical to continue the chain reaction.
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Termination: The reaction is terminated by the combination of two radical species.
The following diagram illustrates a generalized workflow for the synthesis of fluorotelomer-based compounds, including fluorotelomer iodides.
Applications in Research and Development
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane serves as a crucial intermediate in the synthesis of a variety of fluorinated compounds. Its primary applications include:
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Synthesis of Fluorinated Surfactants: It is a precursor for the production of fluorotelomer alcohols, which are then used to create fluorinated surfactants and polymers with applications in coatings, fire-fighting foams, and stain repellents.
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Organic Synthesis: This compound is utilized as a reactant in various organic reactions to introduce a nonafluorohexyl group into a molecule.[] This is particularly useful in the development of pharmaceuticals and agrochemicals where the introduction of fluorine can significantly alter the biological activity and properties of a molecule.
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Material Science: It is used in the synthesis of functionalized polymers. For instance, it has been used to create iodine-functionalized poly(ester urea)s, where the incorporation of this compound allows for the tuning of mechanical, thermal, and radiopacity properties, making them suitable for medical devices that require X-ray contrast.[5]
References
- 1. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | C6H4F9I | CID 74887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. halopolymer.com [halopolymer.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2043-55-2 | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane [fluoromart.com]
- 6. 1,1,2,2-四氢全氟己基碘 technical, ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
